7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
7-phenoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)16-13-8-11-9-14-6-7-15(11)10-13/h1-5,11,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVRIRGBVBCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Protocol:
-
Ugi Adduct Formation :
-
Cyclocondensation :
Key Data :
| Step | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| Ugi Adduct Formation | MeOH, BF₃, 24 h, rt | 64% | 4:1 |
| Cyclocondensation | NaOH, EtOH, reflux | 69–95% | N/A |
Post-Synthetic Phenoxy Group Introduction via Alkylation
After core synthesis, the 7-position hydroxymethyl group is alkylated with a phenoxide. This involves converting the hydroxyl to a leaving group (e.g., tosylate) followed by nucleophilic substitution.
Example Protocol:
-
Tosylation :
-
Alkylation :
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Tosylation | TsCl, TEA, DCM, 0°C | 1 h | 92–98% |
| Alkylation | NaOPh, DMF, 80°C | 12 h | 75–85% |
Direct Phenoxy Incorporation via Mitsunobu Reaction
The Mitsunobu reaction enables direct coupling of phenol to the 7-hydroxyl group, avoiding intermediate leaving groups.
Example Protocol:
-
Mitsunobu Coupling :
Key Data :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PhOH, PPh₃, DEAD | THF | 0°C → rt | 6 h | 70–80% |
Stereochemical Control Strategies
The octahydropyrrolo[1,2-a]pyrazine core contains multiple stereocenters. Chiral resolution and asymmetric synthesis are critical:
-
Chiral Pool Synthesis : Use enantiopure amino acids (e.g., L-proline) to dictate stereochemistry.
-
Dynamic Kinetic Resolution : Employ catalysts like TiCl₄ to enhance diastereoselectivity during Ugi reactions.
Example :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ugi + Cyclocondensation | High modularity; one-pot synthesis | Requires chiral resolution | 65–95% |
| Alkylation | Straightforward; scalable | Multiple steps; leaving group | 75–85% |
| Mitsunobu | Direct coupling; no intermediates | Costly reagents (DEAD, PPh₃) | 70–80% |
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions: 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a critical enzyme in cancer biology. ENPP1 negatively regulates the cGAS-STING pathway, which is essential for immune response activation in tumors. Inhibitors of this pathway are being explored for their ability to enhance immune responses against cancer cells.
- Case Study : A derivative of imidazo[1,2-a]pyrazine (noted as compound 7) demonstrated an IC50 value of 5.70 nM against ENPP1, showcasing its potential as a selective inhibitor. In vivo studies indicated that when combined with anti-PD-1 antibodies, it achieved a tumor growth inhibition rate of 77.7% in murine models, suggesting significant therapeutic potential in cancer immunotherapy .
Organic Synthesis
This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for the modification and development of various derivatives that can exhibit different biological activities.
- Synthetic Applications : The compound can be utilized to create libraries of derivatives through various synthetic pathways, which can then be screened for biological activity. This approach is crucial in drug discovery, where structural diversity often correlates with biological efficacy.
The biological applications of this compound extend beyond antitumor activity. Its derivatives have shown promise in several other areas:
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial strains.
- Neuroprotective Effects : Preliminary studies suggest that certain analogs may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This interaction can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and other biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Aromatic Fusion vs. Substituents: Benzoimidazole-fused derivatives (e.g., 8h) exhibit enhanced fluorescence due to extended conjugation, while brominated or phenoxy-substituted analogs prioritize bioactivity .
- Functional Groups: The 1,4-dione moiety in pyrrolo[1,2-a]pyrazine-1,4-dione confers potent antifungal properties, outperforming alcohols like 3-hexadecanol . The phenoxy group in this compound may offer similar advantages through ether-mediated interactions.
- Stereochemistry: In AS-3201, the (R)-configuration is critical for aldose reductase inhibition, highlighting the importance of stereochemical precision in pharmacological activity .
Fluorescence and Bioimaging Potential
- Benzoimidazole-pyrrolopyrazines (e.g., 8h): Exhibit deep blue emission (λem ~450 nm) with quantum yields up to 56% in solution, attributed to extended π-conjugation from fused benzene rings .
- This compound: The phenoxy group may enhance fluorescence via electron donation, though saturation of the core could reduce quantum yield compared to aromatic analogs.
Antifungal Activity:
- Brominated Derivatives (4j, 4k): MIC values range from 1–9 μM against Alternaria alternata .
- Pyrrolo[1,2-a]pyrazine-1,4-dione: Superior to alcohols in spore inhibition, suggesting ketone groups enhance membrane penetration .
- This compound: Predicted activity may depend on phenoxy’s lipophilicity and hydrogen-bonding capacity.
Anticancer and Enzyme Inhibition:
Biological Activity
7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a phenoxy group with an octahydropyrrolo[1,2-a]pyrazine moiety, suggesting diverse pharmacological applications. This article will explore its biological activity, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 222.30 g/mol
Antimicrobial Activity
Research indicates that compounds related to the pyrazine family, including derivatives like this compound, exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, particularly against ciprofloxacin-resistant strains of Streptococcus pneumoniae . This highlights the potential application of this compound in combating resistant bacterial infections.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. For instance, it may modulate enzyme activity or receptor signaling pathways, similar to other compounds in the pyrazine class . Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Study 1: Antibacterial Efficacy
In a comparative study of various pyrazine derivatives, including those structurally similar to this compound, researchers evaluated their antibacterial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited promising activity against resistant strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL for effective compounds .
Case Study 2: Apoptosis Induction in Cancer Cells
A study investigating the effects of a new pyrazine derivative on K562 leukemia cells found that treatment led to significant apoptosis induction at concentrations as low as 25 µM. The study utilized flow cytometry and gene expression analysis to confirm that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors . This suggests that similar mechanisms may be present in related compounds like this compound.
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in 7-phenoxyoctahydropyrrolo[1,2-a]pyrazine?
The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones , followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Palladium-catalyzed direct C6 arylation with aryl bromides enables functionalization of the core structure. For 7-phenoxy derivatives, subsequent etherification at position 7 is achieved via nucleophilic aromatic substitution or coupling reactions.
Q. How can the purity and structural integrity of this compound be validated?
Key methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + H]+ analysis as in ).
- Nuclear magnetic resonance (NMR) for regiochemical assignment, particularly H and C NMR to resolve stereochemistry in the octahydro ring system.
- Gas chromatography-mass spectrometry (GC-MS) for volatile intermediates (NIST-standardized protocols ).
Q. What safety protocols are critical when handling pyrrolo[1,2-a]pyrazine derivatives in lab settings?
- Avoid ignition sources (P210 precaution ).
- Use fume hoods for reactions involving volatile intermediates (e.g., ammonium acetate in cyclization steps ).
- Prioritize toxicity assessments for novel derivatives, as chronic effects are often uncharacterized (see safety data in ).
Advanced Research Questions
Q. How does the electronic environment of the pyrrolo[1,2-a]pyrazine core influence regioselectivity in functionalization reactions?
The C6 position is highly reactive in palladium-catalyzed arylations due to electron-rich π-systems, enabling selective modification . For 7-phenoxy derivatives, steric hindrance from the octahydro backbone may necessitate optimized ligands (e.g., Buchwald-Hartwig conditions) to avoid side reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[1,2-a]pyrazine analogs?
Discrepancies often arise from:
- Stereochemical variability : Octahydro derivatives exhibit conformational isomers with divergent bioactivities (e.g., antifungal vs. antitumor properties in ).
- Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and control for solvent effects (DMSO concentrations). Cross-validate with in silico docking studies to correlate structure-activity relationships (SAR) .
Q. What advanced techniques enable the synthesis of enantiopure this compound derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures of ester intermediates .
- Asymmetric catalysis : Rhodium-catalyzed hydrogenation with DuPhos ligands achieves >90% ee in saturated pyrrolidine rings .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound-based therapeutics?
- ADMET prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., kinase inhibitors in ).
- QSPR models : Correlate substituent effects (e.g., phenoxy vs. ethoxy groups) with solubility and metabolic half-life .
Methodological Considerations
Q. What analytical challenges arise in characterizing the octahydro ring system’s conformation?
- NOESY/ROESY NMR : Resolve through-space interactions to assign chair vs. boat conformations .
- X-ray crystallography : Requires high-quality crystals, often facilitated by co-crystallization with thiourea-based hosts .
Q. How can contradictory yields in multi-step syntheses be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
